N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzylamine, 3-nitroaniline, and phenylsulfonyl chloride. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like alkyl halides.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N2-(4-chlorobenzyl)-N-(3-aminophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Hydrolysis: Formation of 4-chlorobenzylamine, 3-nitrobenzoic acid, and phenylsulfonyl glycine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups like the nitro and sulfonyl groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(phenylsulfonyl)glycinamide
- N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of three distinct aromatic rings and multiple functional groups, which can impart specific chemical and biological properties
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c22-17-11-9-16(10-12-17)14-24(31(29,30)20-7-2-1-3-8-20)15-21(26)23-18-5-4-6-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEIUSGQUBVCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141137 | |
Record name | 2-[[(4-Chlorophenyl)methyl](phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-44-7 | |
Record name | 2-[[(4-Chlorophenyl)methyl](phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432531-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Chlorophenyl)methyl](phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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